molecular formula C11H15ClO2S B1273283 (4-tert-butylphenyl)methanesulfonyl Chloride CAS No. 519056-61-2

(4-tert-butylphenyl)methanesulfonyl Chloride

Cat. No.: B1273283
CAS No.: 519056-61-2
M. Wt: 246.75 g/mol
InChI Key: NEJDUPGGBSPJLG-UHFFFAOYSA-N
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Description

(4-tert-Butylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C11H15ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methanesulfonyl chloride group. This compound is commonly used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-tert-butylphenyl)methanesulfonyl chloride typically involves the reaction of (4-tert-butylphenyl)methanol with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(4-tert-Butylphenyl)methanol+SOCl2(4-tert-Butylphenyl)methanesulfonyl chloride+HCl+SO2\text{(4-tert-Butylphenyl)methanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 (4-tert-Butylphenyl)methanol+SOCl2​→(4-tert-Butylphenyl)methanesulfonyl chloride+HCl+SO2​

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-tert-Butylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acids or sulfonyl fluorides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions (room temperature to 80°C).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is typically employed.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

(4-tert-Butylphenyl)methanesulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-tert-butylphenyl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion (Cl-) to yield the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

  • 4-Bromobenzenesulfonyl chloride
  • 4-tert-Butylbenzenesulfonyl chloride
  • 4-tert-Butylphenyl methanesulfonyl fluoride

Comparison: (4-tert-Butylphenyl)methanesulfonyl chloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. Compared to 4-bromobenzenesulfonyl chloride, it is less reactive towards nucleophiles due to the electron-donating effect of the tert-butyl group. Additionally, the methanesulfonyl chloride group provides different reactivity compared to sulfonyl fluorides, which are more stable and less reactive .

Properties

IUPAC Name

(4-tert-butylphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2S/c1-11(2,3)10-6-4-9(5-7-10)8-15(12,13)14/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJDUPGGBSPJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383290
Record name (4-tert-butylphenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519056-61-2
Record name (4-tert-butylphenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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